4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester
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Overview
Description
4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester is a complex organic compound with a unique structure It features a dihydropyridine core substituted with various functional groups, including ethyl, methyl, chlorophenyl, and dioxoisoindolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester typically involves multi-step organic reactions. The key steps include:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction using a chlorobenzene derivative.
Attachment of the dioxoisoindolyl groups: This can be done through nucleophilic substitution reactions, where the dioxoisoindolyl groups are introduced using appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting cardiovascular diseases due to its dihydropyridine core.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, potentially leading to new insights into cellular processes.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, modulating their activity. This interaction can affect various cellular processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A well-known dihydropyridine derivative used as a calcium channel blocker for treating hypertension.
Nifedipine: Another dihydropyridine calcium channel blocker with similar applications in cardiovascular medicine.
Uniqueness
4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester is unique due to its additional functional groups, which may confer distinct biological activities or physical properties compared to other dihydropyridine derivatives.
Properties
IUPAC Name |
5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34ClN3O10/c1-3-52-38(48)32-29(21-51-19-17-42-35(45)24-12-6-7-13-25(24)36(42)46)40-28(31(37(47)49-2)30(32)26-14-8-9-15-27(26)39)20-50-18-16-41-33(43)22-10-4-5-11-23(22)34(41)44/h4-15,30,40H,3,16-21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCSTJYIYIUNQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN3C(=O)C4=CC=CC=C4C3=O)COCCN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34ClN3O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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